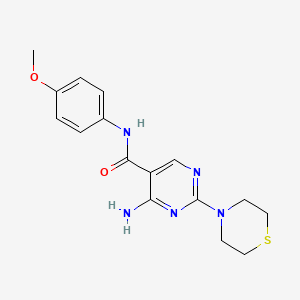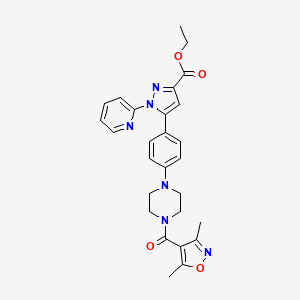
4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step might involve the use of coupling reactions such as Suzuki or Heck coupling.
Incorporation of the Thiomorpholine Ring: This can be done through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxamide
- 4-amino-N-(4-methoxyphenyl)-2-(piperidin-4-yl)pyrimidine-5-carboxamide
Uniqueness
4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O2S/c1-23-12-4-2-11(3-5-12)19-15(22)13-10-18-16(20-14(13)17)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,22)(H2,17,18,20) |
InChI Key |
FNIPTBMNHAMLJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B11193928.png)
![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11193932.png)
![Ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11193939.png)
![N-tert-butyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11193944.png)
![4-phenyl-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11193948.png)
![N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193959.png)
![1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine](/img/structure/B11193972.png)
![2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11193983.png)

![Propanoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-](/img/structure/B11193999.png)
![3-[(4-benzylpiperazin-1-yl)carbonyl]-6-(2-methylpropyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11194000.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11194015.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11194025.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11194037.png)
